3-Amino-4-(4-ethoxyphenyl)butyric Acid

Description

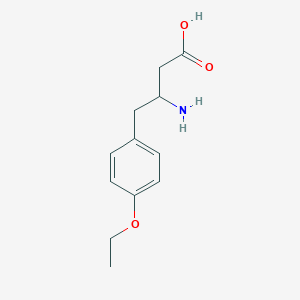

3-Amino-4-(4-ethoxyphenyl)butyric Acid is a β-amino acid derivative featuring a phenyl ring substituted with an ethoxy group at the para position. Its structure comprises a butyric acid backbone with an amino group at the third carbon and a 4-ethoxyphenyl moiety at the fourth carbon. Ethoxy (-OCH₂CH₃) is an electron-donating group, which may enhance solubility in polar solvents and influence reactivity in synthetic applications.

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

3-amino-4-(4-ethoxyphenyl)butanoic acid |

InChI |

InChI=1S/C12H17NO3/c1-2-16-11-5-3-9(4-6-11)7-10(13)8-12(14)15/h3-6,10H,2,7-8,13H2,1H3,(H,14,15) |

InChI Key |

WRDYBARVIOLKIO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-ethoxyphenyl)butyric Acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzaldehyde and amino acids.

Condensation Reaction: The initial step involves a condensation reaction between 4-ethoxybenzaldehyde and an appropriate amino acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-ethoxyphenyl)butyric Acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

3-Amino-4-(4-ethoxyphenyl)butyric Acid has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-ethoxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The amino group and ethoxyphenyl group play crucial roles in its binding affinity and activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes .

Comparison with Similar Compounds

Research Findings and Trends

- Substituent-Driven Reactivity: Electron-withdrawing groups (e.g., -NO₂, -CN) enhance electrophilicity, facilitating nucleophilic substitutions, while electron-donating groups (e.g., -OCH₃) may stabilize intermediates in coupling reactions .

- Solubility-Activity Relationships : Hydrophilic substituents (e.g., -OH) improve bioavailability but may reduce membrane permeability, whereas lipophilic groups (e.g., tert-butyl) enhance tissue penetration .

Biological Activity

3-Amino-4-(4-ethoxyphenyl)butyric acid (also referred to as AEPBA) is a compound that has garnered attention for its potential biological activities. This article explores its neuroprotective effects, interactions with neurotransmitter systems, and implications in cancer research, supported by relevant studies and data tables.

Chemical Structure and Properties

The chemical structure of AEPBA can be represented as follows:

This compound features an amino group, a butyric acid backbone, and an ethoxyphenyl substituent, which contribute to its biological activities.

Neuroprotective Effects

Research indicates that AEPBA exhibits neuroprotective properties , potentially through mechanisms similar to those of gamma-aminobutyric acid (GABA). GABA is known for its role as an inhibitory neurotransmitter in the central nervous system (CNS) and its involvement in various neurodegenerative conditions.

AEPBA may enhance GABAergic signaling, which could lead to reduced neuronal excitability and protection against excitotoxicity. Studies have shown that compounds with similar structures can modulate GABA receptor activity, promoting neuroprotection in models of neurodegeneration.

Interaction with Cancer Cells

AEPBA's biological activity extends to cancer research, where it has been evaluated for its effects on tumor cell proliferation and migration. The compound's influence on GABA levels has been investigated in relation to cancer cell dynamics.

Data Table: Biological Activities of AEPBA

Research Findings

- Neuroprotective Studies : Research has highlighted the potential of AEPBA in neuroprotection through enhanced GABAergic activity. Similar compounds have shown promise in reducing neuronal damage in models of Parkinson's disease and Alzheimer's disease.

- Cancer Cell Dynamics : Investigations into the role of GABA in cancer biology suggest that compounds like AEPBA may affect tumor growth and metastasis by modulating neurotransmitter levels. This area remains ripe for further investigation, particularly in the context of specific cancer types .

- Antioxidant Activity : Preliminary studies indicate that AEPBA may possess antioxidant properties, contributing to cellular protection against oxidative stress—a factor implicated in both neurodegeneration and cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.